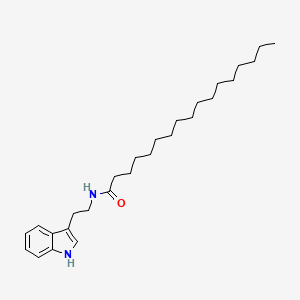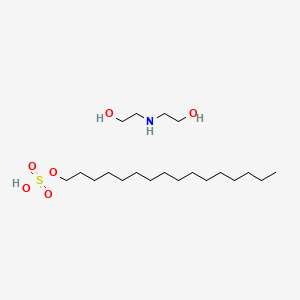
Diethanolamine hexadecyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate is a chemical compound with the molecular formula C20H45NO6S. It is known for its surfactant properties, making it useful in various industrial and consumer applications. This compound is often used in formulations where emulsification, dispersion, and wetting properties are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate is typically synthesized through the reaction of hexadecanol (cetyl alcohol) with sulfuric acid to form hexadecyl hydrogen sulfate. This intermediate is then reacted with diethanolamine to produce the final compound .
Industrial Production Methods
In industrial settings, the production of bis(2-hydroxyethyl)ammonium hexadecyl sulphate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes:
Sulfonation: Hexadecanol is sulfonated using sulfuric acid.
Neutralization: The resulting hexadecyl hydrogen sulfate is neutralized with diethanolamine.
Purification: The final product is purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or other electrophiles for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexadecanol.
Substitution: Various alkylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems owing to its emulsifying properties.
Industry: Commonly used in the formulation of shampoos, detergents, and other personal care products
Wirkmechanismus
The primary mechanism of action of bis(2-hydroxyethyl)ammonium hexadecyl sulphate is its surfactant property. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsifying oil and water mixtures. The compound interacts with lipid bilayers in cell membranes, leading to their disruption and increased permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another surfactant with similar emulsifying properties.
Sodium dodecyl sulfate (SDS): Widely used in laboratory settings for protein denaturation and cell lysis.
Triton X-100: A non-ionic surfactant used in various biochemical applications
Uniqueness
Bis(2-hydroxyethyl)ammonium hexadecyl sulphate is unique due to its dual functionality as both a surfactant and an ammonium salt. This dual functionality allows it to be used in a broader range of applications compared to other surfactants. Its ability to form stable emulsions and its compatibility with various chemical and biological systems make it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
51541-51-6 |
|---|---|
Molekularformel |
C16H34O4S.C4H11NO2 C20H45NO6S |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
hexadecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H34O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H,17,18,19);5-7H,1-4H2 |
InChI-Schlüssel |
PJDFMXWUFDUYTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


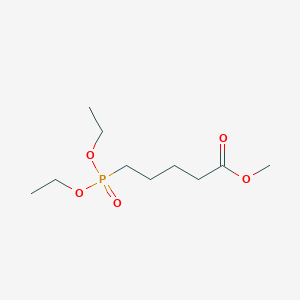
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
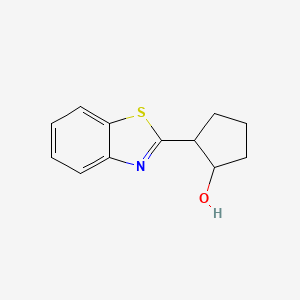

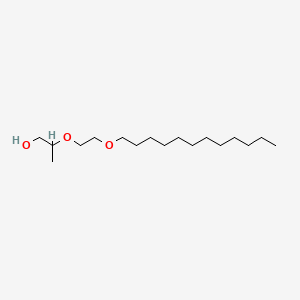
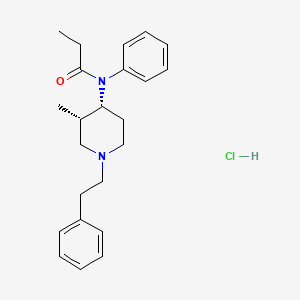
![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)

